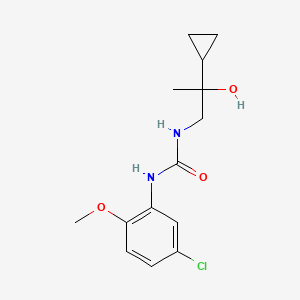
1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The purpose of
Scientific Research Applications
Stability and Decomposition
- Stability of Chlormerodrin : Chlormerodrin [3-(chloromercurio)-2-methoxypropyl urea] undergoes decomposition in aqueous solutions, forming 3-(chloromercurio)-2-hydroxypropyl urea. Factors affecting its decomposition include the presence of chloride ions, which reduce the rate of decomposition. This study highlights the importance of understanding stability for potential applications in various fields, including environmental and pharmaceutical sciences (Cree, 1971).
Photodegradation and Hydrolysis
- Photodegradation of Pesticides : Investigation into the photodegradation and hydrolysis of substituted urea herbicides in water shows the environmental behavior of these compounds. This research is crucial for assessing the environmental impact and degradation pathways of urea-based compounds, potentially including "1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea" (Gatidou & Iatrou, 2011).
Nonlinear Optical Properties
- Nonlinear Optical Parameters of Bis-chalcone Derivatives : Studies on bis-chalcone derivatives doped in polymer for nonlinear optical properties could be relevant to understanding the optical behavior of related urea compounds. This research has implications for the development of new materials with potential applications in optics and electronics (Shettigar et al., 2006).
Biological Activity and Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation : The synthesis and characterization of novel imidazole ureas/carboxamides containing dioxaphospholanes demonstrate the antimicrobial potential of urea derivatives. Such research underscores the pharmaceutical and biological applications of urea-based compounds, suggesting areas where "1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea" might find relevance (Rani et al., 2014).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(19,9-3-4-9)8-16-13(18)17-11-7-10(15)5-6-12(11)20-2/h5-7,9,19H,3-4,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEBOWOHSUJBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


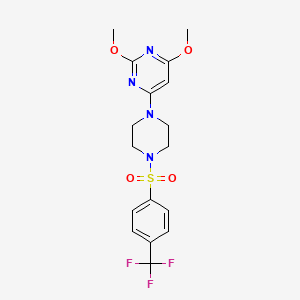
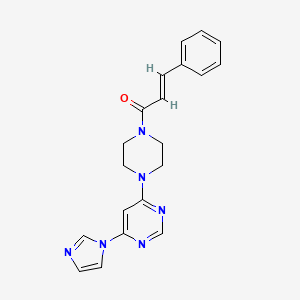
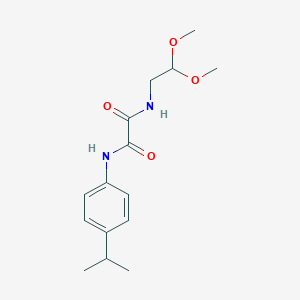
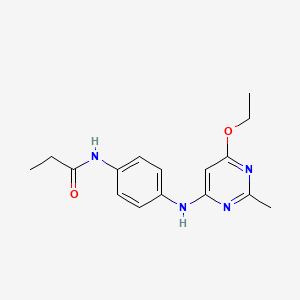
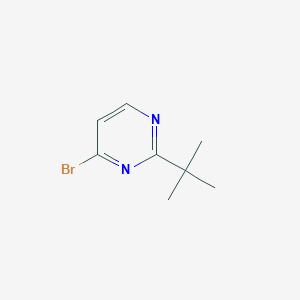
![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)
![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)
![3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2572516.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)